molecular formula C6H7ClN2S B1425189 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE CAS No. 867131-59-7

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE

Cat. No.: B1425189
CAS No.: 867131-59-7
M. Wt: 174.65 g/mol
InChI Key: UVAKFWMJJGITGE-UHFFFAOYSA-N
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Description

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE is a heterocyclic organic compound with the molecular formula C6H7ClN2S It is a derivative of pyrimidine, featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and a methylsulfanyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

2-Methyl-4,6-dichloropyrimidine+Sodium methylthiolateThis compound\text{2-Methyl-4,6-dichloropyrimidine} + \text{Sodium methylthiolate} \rightarrow \text{this compound} 2-Methyl-4,6-dichloropyrimidine+Sodium methylthiolate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine or 4-thio-2-methyl-6-(methylsulfanyl)pyrimidine.

    Oxidation: Products include 4-chloro-2-methyl-6-(methylsulfinyl)pyrimidine or 4-chloro-2-methyl-6-(methylsulfonyl)pyrimidine.

Scientific Research Applications

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-5-methoxy-2-methylsulfanyl-pyrimidine
  • 4-Chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

Uniqueness

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-methyl-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAKFWMJJGITGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718841
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867131-59-7
Record name 4-Chloro-2-methyl-6-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867131-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-2-methylpyrimidine (Aldrich) (2.000 g, 12.27 mmol) in THF (25 mL) was added sodium thiomethoxide (Aldrich) (0.903 g, 12.88 mmol). The reaction mixture was stirred at rt under N2 for 3 h. The reaction mixture was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2×15 mL). The combined organic layers were dried over MgSO4 and concentrated. The crude product was purified by column chromatography (120 g, 5% to 10% acetone in hexanes) to afford the product as white solid (1.3 g). MS (ESI pos. ion) m/z: 174.9. 1H NMR (300 MHz, CDCl3) δ ppm 2.57 (s, 3H) 2.65 (s, 3H) 7.02 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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